2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine
Description
Properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6/h6,9H,2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOBZLJWEMZMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine typically involves the reaction of 3-ethyl-1H-1,2,4-triazole with morpholine under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by heating to facilitate the reaction . Another approach involves the use of microwave irradiation to accelerate the reaction, which can be performed in a multimode reactor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can produce dihydrotriazole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that triazole derivatives, including 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine, exhibit antifungal properties. These compounds inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them potential candidates for developing antifungal agents against resistant strains of fungi .
Anticancer Potential
Studies have shown that triazole compounds can influence cancer cell proliferation and apoptosis. The ability of this compound to modulate signaling pathways involved in cancer progression is an area of active investigation. Preliminary data suggest it may inhibit tumor growth in specific cancer models .
Agricultural Applications
Fungicides
Due to its antifungal properties, this compound is being explored as a fungicide in agricultural settings. Its effectiveness against various plant pathogens could help in developing safer and more effective crop protection products. Field trials are necessary to evaluate its efficacy and safety profile in real-world agricultural environments .
Plant Growth Regulators
Emerging research suggests that triazole compounds can act as plant growth regulators. They may enhance plant resilience against stress factors such as drought and disease. The application of this compound could improve crop yields and sustainability .
Material Science
Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to modify the physical properties of polymers can lead to the development of advanced materials with specific functionalities, such as increased thermal stability or enhanced mechanical strength .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems . The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with its environment.
Comparison with Similar Compounds
NK-1 Receptor Antagonists
A closely related compound, 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine (Compound 17, Hale et al., 1998), shares the morpholine-triazole scaffold but includes additional substituents (trifluoromethyl, fluoro, and oxo-triazole groups). Key differences include:
- Receptor Binding : Compound 17 exhibits potent NK-1 receptor antagonism (IC₅₀ = 0.09 nM) due to its optimized substituents, which enhance receptor affinity and dissociation half-life (t₁/₂ = 154 min) .
- Pharmacokinetics : The trifluoromethyl and fluoro groups improve oral bioavailability and peripheral duration of action, enabling long-lasting inhibition of Substance P-mediated effects (e.g., emesis and pain) .
- Therapeutic Scope : Unlike 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine, Compound 17 has advanced to preclinical studies for migraine, chemotherapy-induced emesis, and psychiatric disorders .
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine
This analog substitutes the ethyl group with a bulkier tert-butyl group (C₁₀H₁₈N₄O ). Predicted physicochemical properties include:
- Bioactivity: No direct pharmacological data are available, but tert-butyl groups are known to enhance metabolic stability in similar compounds .
Thiotriazolin (Morpholine 5-methyl-1,2,4-triazoline-5-thioacetate)
Thiotriazolin incorporates a sulfur-containing thioacetate group linked to the triazole ring. Key distinctions:
- Mechanism : Acts as an antioxidant and anti-inflammatory agent, diverging from the NK-1 antagonism of morpholine-triazole derivatives .
- Applications : Clinically used in Eastern Europe for cardiovascular and ocular diseases, highlighting the therapeutic versatility of triazole-morpholine hybrids .
Structural and Functional Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations :
Substituent Effects : Bulkier groups (e.g., tert-butyl) may enhance metabolic stability but reduce solubility. Electron-withdrawing groups (e.g., trifluoromethyl) improve receptor binding and pharmacokinetics .
Triazole Modifications : Oxo-triazole (Compound 17) and thioacetate (Thiotriazolin) derivatives show divergent biological activities, underscoring the triazole ring’s adaptability in drug design .
Morpholine Role : The morpholine ring contributes to CNS penetration in NK-1 antagonists but may limit peripheral activity in other analogs .
Biological Activity
2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a triazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structural features of the triazole and morpholine rings contribute significantly to its reactivity and biological interactions.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure comprises a morpholine ring (a six-membered ring containing one nitrogen atom) and a triazole ring (a five-membered ring containing three nitrogen atoms). The presence of the ethyl group on the triazole enhances its lipophilicity, potentially improving its biological efficacy.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole moiety can form hydrogen bonds and other non-covalent interactions with enzymes and receptors involved in microbial resistance mechanisms. This interaction is crucial for developing new therapeutic agents targeting resistant pathogens .
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. Specifically, this compound has shown enhanced antibacterial and antifungal activities when incorporated into larger molecular frameworks. Studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The triazole derivatives have also been explored for their anticancer potential. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF7 (breast cancer) | 20 µM | |
| A549 (lung cancer) | 25 µM |
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives of 1,2,4-triazoles including morpholine derivatives and evaluated their antimicrobial activities against several bacterial strains. The results indicated that modifications to the triazole ring could enhance activity against specific pathogens .
- In Vivo Studies : Another research effort focused on the in vivo effects of this compound in animal models of infection. The findings suggested significant reductions in bacterial load in treated groups compared to controls, highlighting its therapeutic potential .
Q & A
Q. What are the key synthetic strategies for preparing 2-(3-ethyl-1H-1,2,4-triazol-5-yl)morpholine?
The compound is synthesized via a "one-pot" reaction involving cycloaddition and catalytic processes. For example, morpholine reacts with dinitroacetonitrile derivatives in the presence of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂) to form fused oxadiazoline and oxazine rings, enhancing antimicrobial activity . Microwave-assisted synthesis is another efficient method for triazole derivatives, reducing reaction times and improving yields compared to conventional heating .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, ensuring accurate stereochemical assignments .
- Spectroscopy : NMR (¹H/¹³C) and IR confirm functional groups and substitution patterns.
- Chromatography : HPLC or GC-MS validates purity, especially after synthetic modifications .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and stability .
Q. How can researchers optimize purification protocols for intermediates and final products?
Recrystallization using polar aprotic solvents (e.g., DMF or acetonitrile) is effective for removing unreacted morpholine or triazole precursors. Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates intermediates, while preparative HPLC resolves stereoisomers .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl group substitution) influence biological activity?
The ethyl group at the triazole’s 3-position enhances lipophilicity, improving membrane permeability. Substituting this group with bulkier alkyl chains reduces activity due to steric hindrance, as observed in antifungal assays . Conversely, replacing the morpholine ring with piperidine decreases NK-1 receptor antagonism, highlighting morpholine’s role in binding affinity . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents for target applications .
Q. What pharmacological mechanisms underlie its activity as an NK-1 receptor antagonist?
The morpholine acetal moiety in this compound binds competitively to the human NK-1 receptor, blocking Substance P signaling. In vitro assays (e.g., CHO cell lines expressing hNK-1 receptors) show an IC₅₀ of 0.09 nM, with prolonged receptor occupancy (t₁/₂ = 154 minutes) due to slow dissociation kinetics . In vivo, oral administration in gerbils inhibits NK-1 agonist-induced behaviors (IC₅₀ = 0.04 mg/kg at 4 hours), supporting potential use in emesis and pain management .
Q. How can contradictory biological data from different synthesis routes be resolved?
Discrepancies in activity (e.g., antimicrobial vs. cytotoxic effects) often arise from impurities or stereochemical variations. Strategies include:
- Comparative crystallography : Using SHELXL to compare crystal structures of batches .
- Dose-response assays : Testing purity-adjusted samples in standardized bioassays .
- Isotopic labeling : Tracking metabolic pathways to distinguish pharmacologically active species .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
